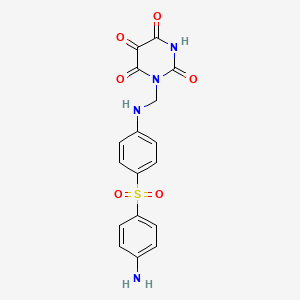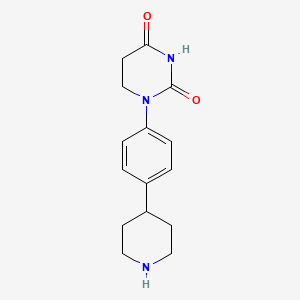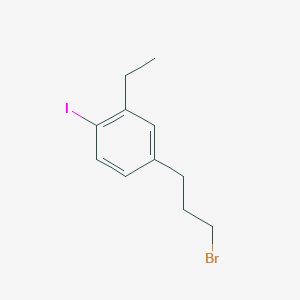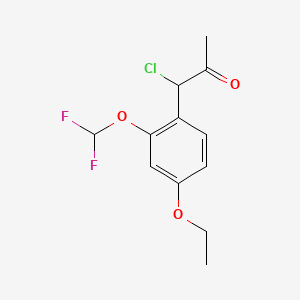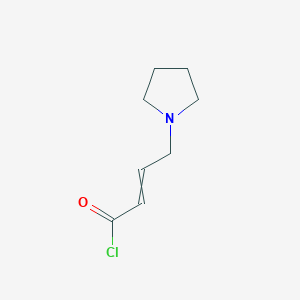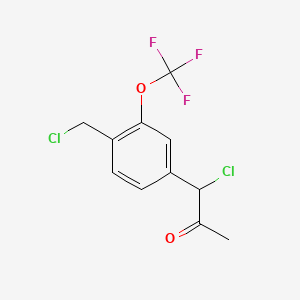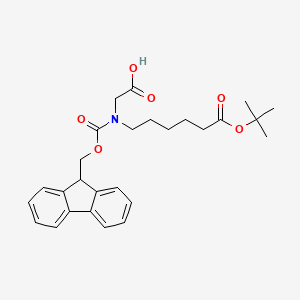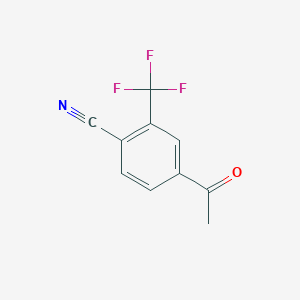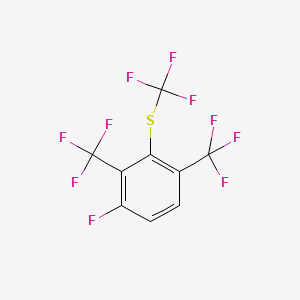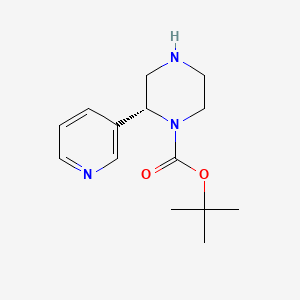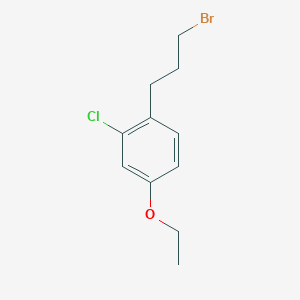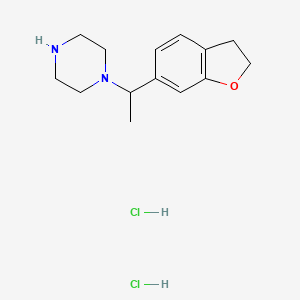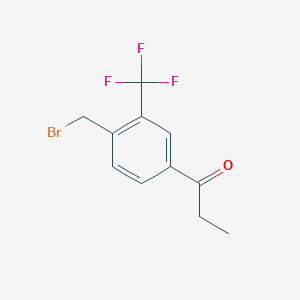
1-(4-(Bromomethyl)-3-(trifluoromethyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Bromomethyl)-3-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H10BrF3O It is a derivative of phenylpropanone, characterized by the presence of bromomethyl and trifluoromethyl groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-(trifluoromethyl)phenyl)propan-1-one typically involves the bromination of a precursor compound, such as 1-(4-methyl-3-(trifluoromethyl)phenyl)propan-1-one. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst, such as iron or aluminum chloride, under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Bromomethyl)-3-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted phenylpropanones with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Applications De Recherche Scientifique
1-(4-(Bromomethyl)-3-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-(Bromomethyl)-3-(trifluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors, through covalent or non-covalent binding. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methyl-3-(trifluoromethyl)phenyl)propan-1-one: Lacks the bromomethyl group, resulting in different reactivity and applications.
1-(4-(Chloromethyl)-3-(trifluoromethyl)phenyl)propan-1-one: Contains a chloromethyl group instead of bromomethyl, leading to variations in chemical behavior and biological activity.
1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one: Positional isomer with the bromomethyl group at a different position on the phenyl ring, affecting its properties and uses.
Propriétés
Formule moléculaire |
C11H10BrF3O |
|---|---|
Poids moléculaire |
295.09 g/mol |
Nom IUPAC |
1-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10BrF3O/c1-2-10(16)7-3-4-8(6-12)9(5-7)11(13,14)15/h3-5H,2,6H2,1H3 |
Clé InChI |
JRJPQWTUDUGNCL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)CBr)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Ethyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14050902.png)
